Cas no 654-99-9 (5-Fluoro-2-(trifluoromethyl)benzoic acid)

5-Fluoro-2-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative characterized by its trifluoromethyl and fluorine substituents, which enhance its reactivity and utility in synthetic chemistry. The electron-withdrawing properties of these groups make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its high purity and stability under standard conditions ensure consistent performance in coupling reactions, carboxylation, and derivatization processes. The compound's structural features also facilitate its use in the development of bioactive molecules, particularly in medicinal chemistry where fluorinated analogs are sought for their improved metabolic stability and binding affinity.
5-Fluoro-2-(trifluoromethyl)benzoic acid structure
654-99-9 structure
Product name:5-Fluoro-2-(trifluoromethyl)benzoic acid
CAS No:654-99-9
MF:C8H4F4O2
MW:208.1098
MDL:MFCD00083521
CID:82927
PubChem ID:688294

5-Fluoro-2-(trifluoromethyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-FLUORO-2-(TRIFLUOROMETHYL)BENZOIC ACID
    • alpha,alpha,alpha,5-Tetrafluoro-o-toluic acid
    • 5-fluoro-2-trifluoromethylbenzoic acid
    • α,α,α,5-Tetrafluoro-o-toluic Acid
    • 2-trifluoromethyl-5-fluorobenzoic acid
    • 2-trifluoromethyl-5-fluorobrnzoic acid
    • PubChem7873
    • OTF-BOA-5F
    • KSC495K4F
    • RARECHEM AL BO 0853
    • BRFNBGWEOKQIND-UHFFFAOYSA-N
    • WT081
    • SBB064470
    • R
    • 5-Fluoro-2-(trifluoromethyl)benzoic acid
    • MDL: MFCD00083521
    • Inchi: 1S/C8H4F4O2/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14)
    • InChI Key: BRFNBGWEOKQIND-UHFFFAOYSA-N
    • SMILES: FC(C1C([H])=C([H])C(=C([H])C=1C(=O)O[H])F)(F)F
    • BRN: 2618195

Computed Properties

  • Exact Mass: 208.01500
  • Monoisotopic Mass: 208.015
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • Topological Polar Surface Area: 37.3
  • XLogP3: 2.4

Experimental Properties

  • Color/Form: White to yellow crystalline powder.
  • Density: 1.489
  • Melting Point: 81.0 to 85.0 deg-C
  • Boiling Point: 238.2°C at 760 mmHg
  • Flash Point: 97.8 °C
  • PSA: 37.30000
  • LogP: 2.54270
  • Solubility: Insoluble in water.

5-Fluoro-2-(trifluoromethyl)benzoic acid Security Information

5-Fluoro-2-(trifluoromethyl)benzoic acid Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

5-Fluoro-2-(trifluoromethyl)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013006286-250mg
5-Fluoro-2-(trifluoromethyl)benzoic acid
654-99-9 97%
250mg
$494.40 2023-09-01
abcr
AB128148-5 g
5-Fluoro-2-(trifluoromethyl)benzoic acid; 98%
654-99-9
5g
€102.40 2022-06-12
abcr
AB128148-25 g
5-Fluoro-2-(trifluoromethyl)benzoic acid; 98%
654-99-9
25g
€264.60 2022-06-12
Enamine
EN300-109336-0.05g
5-fluoro-2-(trifluoromethyl)benzoic acid
654-99-9 95%
0.05g
$19.0 2023-10-27
Enamine
EN300-109336-0.1g
5-fluoro-2-(trifluoromethyl)benzoic acid
654-99-9 95%
0.1g
$19.0 2023-10-27
Matrix Scientific
001990-1g
5-Fluoro-2-(trifluoromethyl)benzoic acid, 97%
654-99-9 97%
1g
$15.00 2023-09-11
abcr
AB128148-100 g
5-Fluoro-2-(trifluoromethyl)benzoic acid; 98%
654-99-9
100g
€717.80 2022-06-12
Apollo Scientific
PC4609-500g
5-Fluoro-2-(trifluoromethyl)benzoic acid
654-99-9 98%
500g
£1024.00 2025-02-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
455334-1G
5-Fluoro-2-(trifluoromethyl)benzoic acid
654-99-9 98%
1G
¥321.03 2022-02-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F156732-5G
5-Fluoro-2-(trifluoromethyl)benzoic acid
654-99-9 >98.0%(GC)(T)
5g
¥264.90 2023-09-02

Additional information on 5-Fluoro-2-(trifluoromethyl)benzoic acid

Introduction to 5-Fluoro-2-(trifluoromethyl)benzoic acid (CAS No: 654-99-9)

5-Fluoro-2-(trifluoromethyl)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No) 654-99-9, is a fluorinated aromatic carboxylic acid that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of benzoic acid derivatives, characterized by the presence of both fluoro and trifluoromethyl substituents, which contribute to its unique chemical properties and biological activities. The structural features of this molecule make it a valuable intermediate in the synthesis of various pharmacologically active agents, including those targeting inflammatory and infectious diseases.

The fluoro and trifluoromethyl groups in 5-Fluoro-2-(trifluoromethyl)benzoic acid are known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. These substituents are widely employed in medicinal chemistry due to their ability to modulate the pharmacokinetic and pharmacodynamic profiles of molecules. Recent studies have highlighted the role of fluorinated benzoic acids in the development of novel therapeutic agents, particularly those aimed at modulating enzyme activity and receptor binding.

In recent years, 5-Fluoro-2-(trifluoromethyl)benzoic acid has been investigated for its potential applications in the treatment of various diseases. For instance, research has demonstrated its utility as a precursor in the synthesis of fluorinated analogs of nonsteroidal anti-inflammatory drugs (NSAIDs). The introduction of fluorine atoms into these molecules can lead to improved efficacy and reduced side effects compared to their non-fluorinated counterparts. This has opened up new avenues for the development of next-generation NSAIDs with enhanced therapeutic profiles.

Moreover, the 5-Fluoro-2-(trifluoromethyl)benzoic acid derivative has shown promise in the field of antiviral research. Studies have indicated that fluorinated benzoic acids can interfere with viral replication by inhibiting key enzymes involved in viral metabolism. The trifluoromethyl group, in particular, has been shown to enhance the antiviral activity of these compounds by stabilizing their bioactive conformation. This makes 5-Fluoro-2-(trifluoromethyl)benzoic acid a valuable scaffold for designing novel antiviral agents.

The agrochemical industry has also recognized the potential of 5-Fluoro-2-(trifluoromethyl)benzoic acid as a key intermediate in the synthesis of advanced crop protection agents. Fluorinated benzoic acids are known to exhibit potent herbicidal and pesticidal properties, making them effective against a broad spectrum of pests and weeds. The structural modifications introduced by fluorine atoms enhance the environmental stability and bioavailability of these compounds, leading to more efficient crop protection solutions.

From a synthetic chemistry perspective, 5-Fluoro-2-(trifluoromethyl)benzoic acid serves as a versatile building block for constructing more complex molecular architectures. Its reactive carboxylic acid group allows for further functionalization via esterification, amidation, or coupling reactions, enabling the synthesis of a wide range of derivatives with tailored biological activities. The presence of both fluoro and trifluoromethyl groups provides additional handles for structural optimization, making it an indispensable tool in drug discovery pipelines.

Recent advancements in computational chemistry have further enhanced our understanding of how fluorine substitution affects the properties of benzoic acid derivatives like 5-Fluoro-2-(trifluoromethyl)benzoic acid. Molecular modeling studies have revealed that these substituents can influence molecular interactions at both atomic and electronic levels. This knowledge is being leveraged to design more effective drug candidates with improved pharmacokinetic profiles. The integration of computational methods with experimental approaches has accelerated the discovery process, leading to faster development cycles for new therapeutic agents.

The role of 5-Fluoro-2-(trifluoromethyl)benzoic acid in medicinal chemistry extends beyond its use as an intermediate. It has also been explored as a potential lead compound for drug development due to its inherent biological activity. Preliminary studies have suggested that derivatives of this compound may exhibit anti-inflammatory, antitumor, and antimicrobial properties. These findings underscore its significance as a chemical entity with broad therapeutic potential.

In conclusion, 5-Fluoro-2-(trifluoromethyl)benzoic acid (CAS No: 654-99-9) is a multifaceted compound with applications spanning pharmaceuticals, agrochemicals, and synthetic chemistry. Its unique structural features make it a valuable tool for designing novel therapeutic agents with enhanced efficacy and reduced side effects. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the development of innovative drug candidates and crop protection solutions.

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